molecular formula C12H7Cl2N3O B14561309 3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-06-2

3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14561309
CAS No.: 61963-06-2
M. Wt: 280.11 g/mol
InChI Key: PEQDLEHICHWLCT-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to an imidazo[4,5-b]pyridin-2-one core. The presence of the dichlorophenyl group imparts distinct chemical properties, making it a valuable scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a large scale .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its pharmacological action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1H-imidazo[4,5-b]pyridine
  • 3-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine
  • 2-(2,4-Dichlorophenyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenyl group and imidazo[4,5-b]pyridin-2-one core make it a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents .

Properties

CAS No.

61963-06-2

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H7Cl2N3O/c13-7-3-4-10(8(14)6-7)17-11-9(16-12(17)18)2-1-5-15-11/h1-6H,(H,16,18)

InChI Key

PEQDLEHICHWLCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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